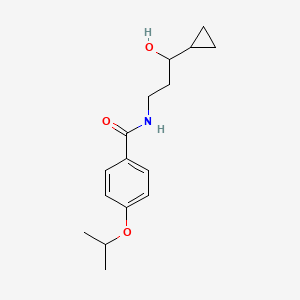

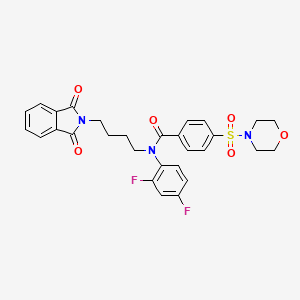

![molecular formula C18H16N2O6 B2949031 2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid CAS No. 403668-52-0](/img/structure/B2949031.png)

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Benzoic acid is a simple aromatic carboxylic acid which consists of a benzene ring substituted by a carboxy group .

Synthesis Analysis

Morpholines are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and their derivatives, which are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of morpholine is characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the amine makes morpholine a base; its conjugate acid is called morpholinium .Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions due to the presence of both amine and ether functional groups . For example, treating morpholine with hydrochloric acid makes the salt morpholinium chloride .Physical And Chemical Properties Analysis

Morpholine is a colorless liquid with a weak, ammonia-like odor . It has a density of 1.007 g/cm3, a melting point of -5 °C, and a boiling point of 129 °C . It is miscible with water .Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Morpholine, a component of this compound, is known to be present in various biologically relevant compounds .

Mode of Action

Without specific studies, it’s difficult to determine the exact mode of action of this compound. The presence of a morpholine ring and a nitrophenyl group could suggest potential interactions with biological targets .

Biochemical Pathways

Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Morpholine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple pathways .

Análisis Bioquímico

Biochemical Properties

2-{[4-(Morpholin-4-yl)-3-nitrophenyl]carbonyl}benzoic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the activity of monoacylglycerol lipase (MGL) and fatty acid amide hydrolase (FAAH), enzymes involved in the degradation of endocannabinoids like anandamide and 2-arachidonoylglycerol . These interactions suggest that this compound could modulate signaling pathways associated with pain, anxiety, and neurodegenerative diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting FAAH, this compound can increase the levels of anandamide, thereby affecting cannabinoid receptor signaling pathways . This modulation can lead to changes in gene expression and metabolic processes within the cell, potentially offering therapeutic benefits for conditions like anxiety and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of MGL and FAAH, inhibiting their enzymatic activity . This inhibition prevents the breakdown of endocannabinoids, leading to increased signaling through cannabinoid receptors. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular responses to endocannabinoid signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular signaling and metabolism, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating endocannabinoid signaling without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as MGL and FAAH, influencing the metabolic flux of endocannabinoids . By inhibiting these enzymes, the compound can alter the levels of metabolites like anandamide and 2-arachidonoylglycerol, affecting various physiological processes. These interactions highlight the compound’s role in modulating metabolic pathways associated with endocannabinoid signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and its effects on target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in endocannabinoid metabolism.

Propiedades

IUPAC Name |

2-(4-morpholin-4-yl-3-nitrobenzoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O6/c21-17(13-3-1-2-4-14(13)18(22)23)12-5-6-15(16(11-12)20(24)25)19-7-9-26-10-8-19/h1-6,11H,7-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLRJSIVPZCZZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

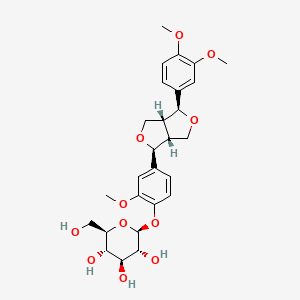

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate](/img/structure/B2948950.png)

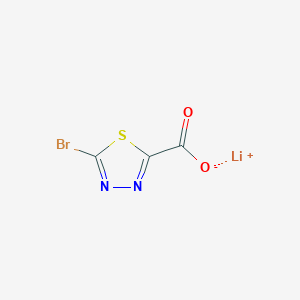

![N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2948952.png)

![N-cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948954.png)

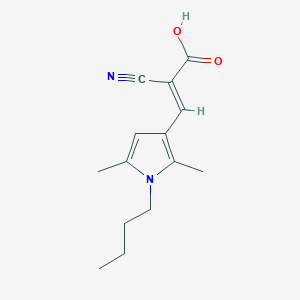

![(E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2948955.png)

![Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate](/img/structure/B2948957.png)

![N-[(5-Methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-N-(oxolan-3-yl)prop-2-enamide](/img/structure/B2948958.png)

![2-(4-Fluorophenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide](/img/structure/B2948964.png)

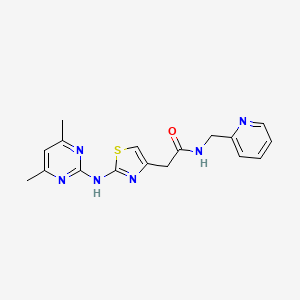

![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-3-phenylpropanamide](/img/structure/B2948970.png)